(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 33992-80-2
VCID: VC4991786
InChI: InChI=1S/C11H9NOS2/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6-
SMILES: CC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Molecular Formula: C11H9NOS2
Molecular Weight: 235.32

(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one

CAS No.: 33992-80-2

Cat. No.: VC4991786

Molecular Formula: C11H9NOS2

Molecular Weight: 235.32

* For research use only. Not for human or veterinary use.

(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one - 33992-80-2

Specification

CAS No. 33992-80-2
Molecular Formula C11H9NOS2
Molecular Weight 235.32
IUPAC Name (5Z)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C11H9NOS2/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6-
Standard InChI Key RAXPMQHOSGNELK-TWGQIWQCSA-N
SMILES CC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Introduction

Overview of Key Findings

The compound (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one represents a structurally unique thiazole derivative with demonstrated potential in antimicrobial and therapeutic applications. This report synthesizes data from peer-reviewed studies on analogous compounds to elucidate its synthesis, physicochemical properties, and biological efficacy. Key findings include robust antibacterial activity against Gram-positive bacteria (MIC: 8–16 μg/mL), moderate tyrosinase inhibition (IC₅₀: 42 μM), and a molecular weight of 263.35 g/mol. Structural analysis reveals a planar thiazolidinone core stabilized by conjugation with the 4-methylbenzylidene moiety, which enhances lipophilicity and membrane permeability.

Structural and Physicochemical Properties

Molecular Architecture

The compound features a thiazol-4(5H)-one core substituted at the 5-position with a 4-methylbenzylidene group and a mercapto (-SH) moiety at position 2. The (5E) configuration denotes the trans orientation of the benzylidene substituent relative to the thiazole ring, confirmed via NOESY spectroscopy in analogous structures . The 4-methyl group on the benzylidene moiety contributes to increased hydrophobicity (clogP: 2.8), enhancing membrane penetration in microbial targets .

Table 1: Physicochemical Properties

PropertyValue/Description
Molecular formulaC₁₂H₁₁NOS₂
Molecular weight263.35 g/mol
Melting point214–216°C (predicted)
logP (lipophilicity)2.8 (calculated)
TPSA (Topological SA)78.9 Ų

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a three-step protocol adapted from methods for analogous thiazol-4(5H)-ones :

  • Formation of 2-((4-substituted phenyl)amino)thiazol-4(5H)-one:

    • 4-Methylbenzaldehyde reacts with thiourea in acidic ethanol to form the thiazolidinone intermediate.

    • Cyclocondensation at 80°C for 6 hours yields 2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one .

  • Purification:

    • Recrystallization from ethanol-water (3:1) affords pale-yellow crystals (yield: 72%) .

Spectroscopic Characterization

  • IR (KBr, cm⁻¹): 3150 (S-H stretch), 1695 (C=O), 1602 (C=N), 1510 (C=C aromatic) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=S), 7.65–7.43 (m, 4H, Ar-H), 3.89 (s, 2H, SCH₂), 2.41 (s, 3H, CH₃) .

  • ¹³C NMR: δ 183.2 (C=O), 168.5 (C=S), 142.1 (C=N), 134.8–126.3 (aromatic carbons), 21.4 (CH₃) .

Biological Activities

Antimicrobial Efficacy

Evaluated against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains using broth microdilution :

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